5-Acetyl-2-amino-6-methyl-4-naphthalen-1-yl-4H-pyran-3-carbonitrile
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Overview
Description
5-Acetyl-2-amino-6-methyl-4-naphthalen-1-yl-4H-pyran-3-carbonitrile is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a naphthalene ring fused with a pyran ring, along with acetyl, amino, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-amino-6-methyl-4-naphthalen-1-yl-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-3-cyano-4H-pyran with naphthalene derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-amino-6-methyl-4-naphthalen-1-yl-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Acetyl-2-amino-6-methyl-4-naphthalen-1-yl-4H-pyran-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-amino-6-methyl-4-naphthalen-1-yl-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
- 5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile
Uniqueness
5-Acetyl-2-amino-6-methyl-4-naphthalen-1-yl-4H-pyran-3-carbonitrile is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties compared to its phenyl and methoxyphenyl analogs.
Properties
CAS No. |
300805-32-7 |
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Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
5-acetyl-2-amino-6-methyl-4-naphthalen-1-yl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C19H16N2O2/c1-11(22)17-12(2)23-19(21)16(10-20)18(17)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,18H,21H2,1-2H3 |
InChI Key |
VGSBOMKSYLFNPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC3=CC=CC=C32)C(=O)C |
solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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